(Sar1,Gly8)-Angiotensin II, also known as Saralasin, is a synthetic peptide analog of angiotensin II. [] It acts as a competitive antagonist at angiotensin II receptors, blocking the physiological effects of angiotensin II. [, ] This property makes it a valuable tool in scientific research for studying the renin-angiotensin system and its role in various physiological and pathological processes.
(Sar1,Gly8)-Angiotensin II, also known as Sarcosine(1), Glycine(8) Angiotensin II, is a modified form of the naturally occurring peptide angiotensin II. This compound is primarily studied for its selective antagonistic effects on the angiotensin II receptor subtype AT1. Angiotensin II plays a crucial role in the regulation of blood pressure and fluid balance, making it a significant target for therapeutic interventions in cardiovascular diseases.
(Sar1,Gly8)-Angiotensin II is synthesized from angiotensin II through specific modifications at the first and eighth positions of the peptide chain. The compound belongs to the class of peptides known as angiotensins, which are derived from the precursor angiotensinogen. Its classification as an antagonist of the AT1 receptor distinguishes it from other angiotensins that may act as agonists.
The synthesis of (Sar1,Gly8)-Angiotensin II typically involves solid-phase peptide synthesis techniques, allowing for precise control over the sequence and modifications of amino acids.
The molecular structure of (Sar1,Gly8)-Angiotensin II consists of a chain of amino acids with specific modifications:
The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the identity and purity of the synthesized peptide.
(Sar1,Gly8)-Angiotensin II primarily engages in receptor-mediated interactions with AT1 receptors. The binding affinity and selectivity can be assessed through competitive binding assays.
(Sar1,Gly8)-Angiotensin II functions as an antagonist at AT1 receptors, inhibiting the actions typically mediated by endogenous angiotensin II. This antagonism leads to various physiological effects, including vasodilation and reduced blood pressure.
Research indicates that (Sar1,Gly8)-Angiotensin II effectively blocks receptor activation, evidenced by decreased intracellular calcium mobilization in response to angiotensin II stimulation in cultured cells .
Relevant studies have shown that stability can be enhanced through specific formulations or protective agents during storage .
(Sar1,Gly8)-Angiotensin II is primarily utilized in scientific research focused on cardiovascular health, particularly in studies investigating hypertension and heart failure mechanisms. Its role as an AT1 receptor antagonist makes it valuable for exploring therapeutic strategies aimed at modulating the renin-angiotensin system.
The characterization of angiotensin II (Ang II) receptors underwent a transformative shift in the late 1980s–early 1990s with the identification of two pharmacologically distinct subtypes: AT₁ and AT₂. Before this dichotomy was established, early physiological studies noted paradoxical behaviors of Ang II analogs. For example, some analogs effectively blocked Ang II-induced physiological responses (e.g., vasoconstriction or dipsogenic effects) but showed unexpectedly low binding affinity in certain tissues [1] [4]. This discrepancy hinted at receptor heterogeneity. In 1989, seminal studies using non-peptide antagonists (losartan for AT₁, PD123319 for AT₂) confirmed the existence of two receptor subtypes with distinct signaling pathways:
(Sar1,Gly8)-Angiotensin II (Sar¹-Gly⁸ Ang II) emerged as a critical peptide analog that clarified AT₁/AT₂ selectivity. Early functional studies noted its potent antagonism of Ang II-induced dipsogenic responses (thirst) in rats, yet it competed poorly for ¹²⁵I-Ang II binding sites in bovine cerebellum—a tissue rich in AT₂ receptors [1] [3]. This anomaly was explained when Sar¹-Gly⁸ Ang II was systematically evaluated:
Key Findings from Binding Studies:
Table 1: Binding Affinity (Kᵢ) of Sar¹-Gly⁸ Ang II Across Tissues
Tissue | Receptor Subtype | Kᵢ (nM) | Selectivity vs. AT₂ |
---|---|---|---|
Pituitary | AT₁ᴮ | 0.66 | 79-fold |
Liver | AT₁ₐ | 1.40 | 37-fold |
Adrenal (AT₁) | AT₁ₐ/AT₁ᴮ | 1.36 | 38-fold |
Adrenal (AT₂) | AT₂ | 52.00 | Reference |
Data derived from competition binding assays using ¹²⁵I-Sar¹-Ile⁸ Ang II and PD123319/losartan to isolate subtypes [1] [3].
Functional Antagonism:
In CHO cells expressing AT₁ₐ or AT₁ʙ receptors:
Table 2: Functional Antagonism of Sar¹-Gly⁸ Ang II
Receptor | Cell System | Assay | Result |
---|---|---|---|
AT₁ₐ | CHO transfected | Ca²⁺ mobilization | Kᵢ = 2.1 nM; full blockade |
AT₁ʙ | CHO transfected | Ca²⁺ mobilization | Kᵢ = 3.8 nM; full blockade |
AT₂ | PC12W cells | cAMP inhibition | No effect (≤1 µM) |
Source: Intracellular signaling studies [2] [5].
Molecular Basis of Selectivity:
The substitutions at positions 1 and 8 (sarcosine¹, glycine⁸) alter interactions with key receptor residues:
Applications in Receptor Localization:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8